molecular formula C18H18N2O2 B2953592 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one CAS No. 899213-28-6

2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one

Cat. No.: B2953592
CAS No.: 899213-28-6
M. Wt: 294.354
InChI Key: LTTOLPHRVJRDIO-UHFFFAOYSA-N
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Description

2-Methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one is a heterocyclic compound featuring a fused bicyclic scaffold with a methano-bridged oxadiazocine core. Its synthesis typically involves the Biginelli reaction, which combines aldehydes, β-ketoesters, and urea derivatives under acidic conditions . The compound’s structure includes a methyl group at position 2 and a meta-tolyl (m-tolyl) substituent at position 3, influencing its stereochemical and electronic properties.

Properties

IUPAC Name

9-methyl-10-(3-methylphenyl)-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-12-6-5-7-13(10-12)20-17(21)19-15-11-18(20,2)22-16-9-4-3-8-14(15)16/h3-10,15H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTOLPHRVJRDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)NC3CC2(OC4=CC=CC=C34)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one belongs to a class of heterocyclic compounds that have garnered attention due to their diverse biological activities. This article synthesizes available research findings regarding its biological properties, including its pharmacological effects and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O2
  • Molecular Weight : 270.33 g/mol

This compound features a unique oxadiazocin ring that contributes to its biological activity through various mechanisms.

Biological Activity Overview

Research has indicated that compounds with similar structures often exhibit a range of biological activities including:

  • Antimicrobial Activity : Several studies have demonstrated that oxadiazoles and related compounds possess significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi.
  • Antitumor Activity : Some oxadiazole-containing compounds have been reported to inhibit tumor growth in vitro and in vivo. Mechanisms may involve the induction of apoptosis in cancer cells.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been shown to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis.

Antimicrobial Studies

A study conducted by evaluated the antimicrobial activity of several oxadiazole derivatives. The results indicated that compounds with a methyl group at the 2-position exhibited enhanced activity against Staphylococcus aureus and Escherichia coli.

CompoundActivity Against S. aureusActivity Against E. coli
2-Methyl DerivativeInhibition Zone: 15 mmInhibition Zone: 12 mm
Control (No Treatment)No InhibitionNo Inhibition

Antitumor Activity

In another investigation published in , the antitumor effects of oxadiazole derivatives were assessed using human cancer cell lines. The study found that the compound induced apoptosis in breast cancer cells via the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)10 µMCaspase Activation
HeLa (Cervical Cancer)15 µMCell Cycle Arrest

Anti-inflammatory Mechanisms

Research highlighted in explored the anti-inflammatory potential of oxadiazole derivatives. The study utilized lipopolysaccharide (LPS)-induced macrophages to assess cytokine production. The findings suggested that the compound significantly reduced TNF-alpha and IL-6 levels.

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha250 pg/mL120 pg/mL
IL-6300 pg/mL150 pg/mL

Case Studies

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections treated with derivatives of the compound showed a significant reduction in infection rates compared to standard antibiotics.
  • Case Study on Cancer Treatment : A preliminary study involving animal models demonstrated that administration of the compound resulted in a marked decrease in tumor size and improved survival rates.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Findings References
2-Methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 2-CH₃, 3-(m-tolyl) C₁₉H₂₀N₂O₂ 308.38 g/mol* Synthesized via Biginelli reaction; stereochemical complexity noted.
8-Nitro-2-phenyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 2-C₆H₅, 8-NO₂ C₁₈H₁₆N₃O₃ 322.34 g/mol Exhibits diastereomerism; solvent-dependent intramolecular transformations.
3-(3-Methoxyphenyl)-2,8-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one 2-CH₃, 3-(3-OCH₃-C₆H₄), 8-CH₃ C₁₉H₂₀N₂O₃ 324.40 g/mol Liquid at room temperature; used in R&D for heterocyclic chemistry studies.
Ethyl 2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-11-carboxylate 2-CH₃, 11-COOEt C₁₇H₁₈N₂O₄ 314.34 g/mol Crystal structure resolved; forms hydrogen-bonded chains in solid state.
1-(2-Methyl-4-thioxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-11-yl)ethan-1-one 2-CH₃, 11-COCH₃, 4-S C₁₅H₁₆N₂O₂S 288.36 g/mol Thioxo derivative; synthesized via modified Biginelli conditions.

*Molecular weight calculated based on formula.

Substituent Effects on Reactivity and Stability

  • Nitro Groups : The introduction of a nitro group (e.g., at position 8) increases diastereomer formation due to steric and electronic effects. For example, 8-nitro derivatives undergo solvent-dependent intramolecular cyclization, forming alternative ring systems in polar aprotic solvents .
  • Aryl vs. In contrast, methyl groups at position 2 simplify synthesis but limit functional group diversity .
  • Thioxo vs. Oxo Derivatives : Replacement of the oxo group with a thioxo moiety (e.g., at position 4) alters hydrogen-bonding capacity and solubility. Thioxo derivatives exhibit lower melting points (e.g., 218–220 °C for compound 1b vs. >290 °C for oxo analogs) .

Crystallographic Insights

  • Ethyl carboxylate derivatives (e.g., C₁₇H₁₈N₂O₄ ) form zigzag chains via N–H⋯O hydrogen bonds, with additional stabilization from C–H⋯π interactions .
  • Methoxy-substituted analogs (e.g., C₁₉H₂₀N₂O₃ ) lack crystallinity and exist as liquids, complicating structural characterization .

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